molecular formula C9H15NO2 B3431952 1-Allylpiperidine-3-carboxylic acid CAS No. 939757-43-4

1-Allylpiperidine-3-carboxylic acid

Cat. No. B3431952
CAS RN: 939757-43-4
M. Wt: 169.22 g/mol
InChI Key: GXQZPBXJDOJFSG-UHFFFAOYSA-N
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Description

1-Allylpiperidine-3-carboxylic acid is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 1-Allylpiperidine-3-carboxylic acid is C9H15NO2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in a variety of chemical reactions. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis of Piperidine-Related Alkaloids

1-Allylpiperidine-3-carboxylic acid plays a crucial role in the synthesis of piperidine-related alkaloids. A study by Takahata, Saito, and Ichinose (2006) demonstrated a novel route using 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block for synthesizing various piperidine-related alkaloids like (-)-porantheridine and precoccinelline. This process involves asymmetric allylboration, aminocyclization, and carbamation (Takahata, Saito, & Ichinose, 2006).

Development of Carbapenam Antibiotics

1-Allylpiperidine-3-carboxylic acid derivatives are essential for the synthesis of carbapenam antibiotics. A study by Tanaka, Sakagami, and Ogasawara (2002) outlined the synthesis of 3,5-trans-(3R,5R)-carbapenam-3-carboxylic acid from 3-hydroxypyridine via trans-5-acetoxy-2-allylpiperidine. This work provides insights into the stereochemical configuration of naturally occurring carbapenam antibiotics (Tanaka, Sakagami, & Ogasawara, 2002).

Exploration in Organic Synthesis

Takahata, Ouchi, Ichinose, and Nemoto (2002) explored the use of C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester as a promising chiral building block. This compound was used for synthesizing various piperidine-related alkaloids, emphasizing its versatility in organic synthesis (Takahata, Ouchi, Ichinose, & Nemoto, 2002).

Applications in Medicinal Chemistry

The potential of 1-Allylpiperidine-3-carboxylic acid derivatives in medicinal chemistry was demonstrated by Ornstein et al. (1992) in their study on NMDA antagonist activity. They explored the activities of tetrazole-substituted amino acids derived from 1-Allylpiperidine-3-carboxylic acid, highlighting its relevance in developing NMDA antagonists (Ornstein et al., 1992).

Chemical Synthesis and Analysis

Boev et al. (2015) conducted a study focusing on the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. This research adds to the understanding of the chemical behavior and synthesis techniques involving 1-Allylpiperidine-3-carboxylic acid derivatives (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Mechanism of Action

While the specific mechanism of action for 1-Allylpiperidine-3-carboxylic acid is not mentioned in the search results, piperidine derivatives are known to exhibit a wide range of biological activities. They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds. Compounds with piperidine moiety show a wide variety of biologic activities and are being utilized in different therapeutic applications . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

1-prop-2-enylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-5-10-6-3-4-8(7-10)9(11)12/h2,8H,1,3-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQZPBXJDOJFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251160
Record name 1-(2-Propen-1-yl)-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allylpiperidine-3-carboxylic acid

CAS RN

939757-43-4
Record name 1-(2-Propen-1-yl)-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939757-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Propen-1-yl)-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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